1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Beschreibung
Eigenschaften
IUPAC Name |
1-[(4-nitrophenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-2-11-25(23,24)17-18-15-5-3-4-6-16(15)19(17)12-13-7-9-14(10-8-13)20(21)22/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOGYEASNYEOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride, propylsulfonyl chloride, and benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies to investigate its effects on various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of benzimidazole derivatives and their interactions with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitrobenzyl group may undergo reduction to form reactive intermediates that can interact with cellular components. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The propylsulfonyl group may enhance the compound’s solubility and bioavailability, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Observations :
Analog Syntheses:
Contrasts :
Stability and Reactivity
- Thermal Stability: Nitro-substituted benzimidazoles (e.g., 3h) have higher melting points (187–189°C) compared to non-nitro analogs.
- Oxidative Stability : Sulfonyl groups resist further oxidation, unlike thioethers, which may oxidize to sulfoxides.
Biologische Aktivität
- Molecular Formula : CHNOS
- Molecular Weight : 268.31 g/mol
- CAS Number : 729-13-5
- Antimicrobial Activity : Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group in 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anticancer Properties : Research suggests that this compound may inhibit specific cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases. This inhibition can disrupt the normal function of these enzymes, leading to therapeutic effects.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry highlighted the effectiveness of nitro-substituted benzimidazoles against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) as low as 4 µg/mL for some derivatives, indicating potent antimicrobial activity.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 8 |
| Benzimidazole derivative A | 4 |
| Benzimidazole derivative B | 16 |
Anticancer Activity
In a separate investigation published in Cancer Research, the compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC value of approximately 15 µM.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
Enzyme Inhibition
A recent study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. The compound exhibited competitive inhibition with a Ki value of 0.5 µM, suggesting its potential use as an antifolate agent.
Q & A
Q. What are the optimized synthetic methodologies for preparing 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole?
Answer: The compound can be synthesized via a multi-step approach, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. Key steps include:
- Step 1 : Formation of the benzimidazole core by condensing o-phenylenediamine derivatives with appropriate sulfonyl or nitrobenzyl precursors under acidic conditions .
- Step 2 : Click chemistry for introducing the 4-nitrobenzyl group. For example, reacting 2-((prop-2-yn-1-yloxy)methyl)-1H-benzo[d]imidazole with 4-nitrobenzyl azide in a t-BuOH:H₂O (1:3) mixture, using CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at RT for 18 hours .
- Optimization : Reaction yields (70–96%) depend on catalyst loading, solvent ratios, and temperature (Table 2 in ). Microwave-assisted methods can reduce reaction times .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substituent positions. For example, aromatic protons appear at δ 7.49–7.69 ppm, while sulfonyl and nitro groups influence chemical shifts .
- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 338.79) validate the molecular formula .
- X-ray Crystallography : Resolves crystal packing and torsion angles (e.g., CCDC 1038591 for related imidazole derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme targets (e.g., kinase vs. protease inhibition) .
- Structural Analogues : Minor substituent changes (e.g., 4-fluorobenzyl vs. 4-nitrobenzyl groups) alter binding affinities. Comparative SAR studies using derivatives (e.g., 3a–3j in ) are essential.
- Mechanistic Validation : Use orthogonal assays (e.g., isothermal titration calorimetry for binding constants) and computational docking to confirm target interactions .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Molecular Docking : Use software like AutoDock to model interactions with active sites (e.g., binding of the nitrobenzyl group to hydrophobic pockets in kinases) .
- Mutagenesis Studies : Introduce point mutations in enzyme targets (e.g., ATP-binding regions) to identify critical residues for inhibition .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability. The nitro group may reduce solubility, suggesting substitution with polar moieties .
- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for nitro substituents) with bioactivity to prioritize synthetic targets .
- Free Energy Perturbation (FEP) : Simulate binding free energy changes for proposed derivatives to optimize potency .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
- Purification Issues : Column chromatography is avoided in click chemistry, but scale-up may require recrystallization or flash chromatography for intermediates .
- Catalyst Efficiency : Copper residues can complicate purification. Use immobilized Cu catalysts or aqueous workups to minimize contamination .
- Yield Optimization : Batch reactors with controlled temperature (25–50°C) and stirring rates improve reproducibility .
Q. How do spectroscopic and crystallographic data inform the compound’s stability under physiological conditions?
Answer:
- Stability Assays : Monitor degradation via HPLC under simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4). The sulfonyl group enhances stability compared to thioether analogues .
- Crystal Structure Analysis : Hydrogen bonding (e.g., N–H···O interactions in the imidazole ring) correlates with thermal stability (TGA/DSC data) .
Q. What are the best practices for validating biological activity in vivo?
Answer:
- Dose-Response Studies : Administer the compound in rodent models (e.g., xenograft tumors) at 10–100 mg/kg doses, monitoring toxicity via ALT/AST levels .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) .
- Control Experiments : Compare with reference drugs (e.g., cisplatin for anticancer activity) to establish efficacy benchmarks .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
